

2-Amino-6-chloroimidazo[1,2-b]pyridazine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-chloroimidazo[1,2-b]pyridazine

Cat. No.: B582029

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2-Amino-6-chloroimidazo[1,2-b]pyridazine**

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.^[1] This fused bicyclic system serves as a core component in the design of therapeutic agents targeting various diseases.^[2] Derivatives of this scaffold have been explored for their potential as kinase inhibitors, anti-inflammatory agents, and antiviral molecules.^{[3][4]} This guide focuses on a specific derivative, **2-Amino-6-chloroimidazo[1,2-b]pyridazine**, providing a detailed overview of its chemical properties, synthesis, biological significance, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Chemical Properties

2-Amino-6-chloroimidazo[1,2-b]pyridazine is a solid compound at room temperature.^[5] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity.

Property	Value	Reference(s)
CAS Number	887625-09-4	[5] [6]
Molecular Formula	C ₆ H ₅ CIN ₄	[5]
Molecular Weight	168.58 g/mol	[5]
IUPAC Name	6-chloroimidazo[1,2-b]pyridazin-2-amine	[5]
Canonical SMILES	NC1=CN2N=C(Cl)C=CC2=N1	[5]
Physical State	Solid	[5]
Purity	Typically ≥95%	[5]

Spectroscopic Data

While specific spectral data for **2-Amino-6-chloroimidazo[1,2-b]pyridazine** is not publicly available in detail, the following tables present expected characteristic peaks based on analyses of the imidazo[1,2-b]pyridazine core and related structures. These serve as a reference for researchers performing analytical characterization.

Table 2.1: Predicted ¹H NMR Spectral Data Solvent: DMSO-d₆

Chemical Shift (δ ppm)	Multiplicity	Assignment
~8.0 - 8.2	d	H-7
~7.8 - 8.0	s	H-3
~7.2 - 7.4	d	H-8
~6.0 - 6.5	s (broad)	-NH ₂ (2H)

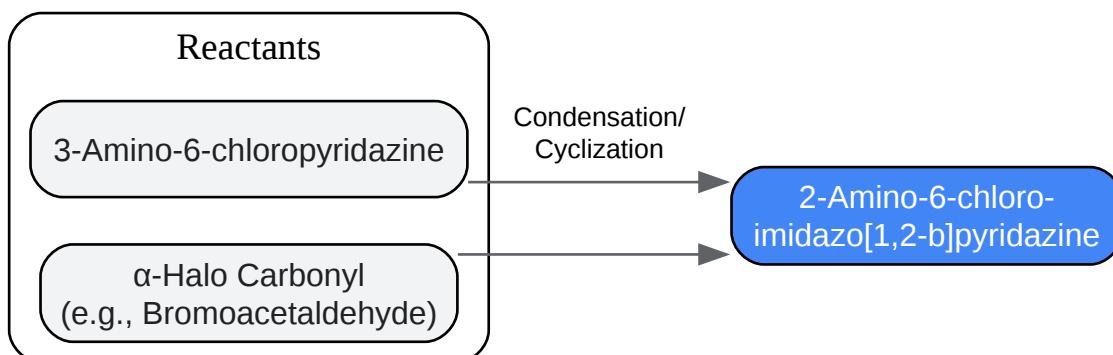
Table 2.2: Predicted ¹³C NMR Spectral Data Solvent: DMSO-d₆

Chemical Shift (δ ppm)	Assignment
~155 - 160	C-2 (C-NH ₂)
~140 - 145	C-6 (C-Cl)
~135 - 140	C-8a
~125 - 130	C-7
~115 - 120	C-8
~110 - 115	C-3

Table 2.3: Predicted Key IR Absorptions

Wavenumber (cm ⁻¹)	Functional Group Assignment
3300 - 3500	N-H stretch (Amine)
3000 - 3100	C-H stretch (Aromatic)
1620 - 1650	C=N stretch
1500 - 1580	Aromatic ring stretch
1050 - 1100	C-Cl stretch

Table 2.4: Predicted Mass Spectrometry Data


m/z Value	Assignment
~168.02	[M] ⁺ (for ³⁵ Cl isotope)
~170.02	[M] ⁺ (for ³⁷ Cl isotope)
~169.03	[M+H] ⁺ (for ³⁵ Cl isotope)
~171.03	[M+H] ⁺ (for ³⁷ Cl isotope)

Synthesis and Experimental Protocols

The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of a 3-aminopyridazine derivative with an α -halocarbonyl compound.^[3] For **2-Amino-6-chloroimidazo[1,2-b]pyridazine**, a common precursor is 3-amino-6-chloropyridazine.^[7]

General Synthesis Workflow

The diagram below illustrates a typical synthetic route.

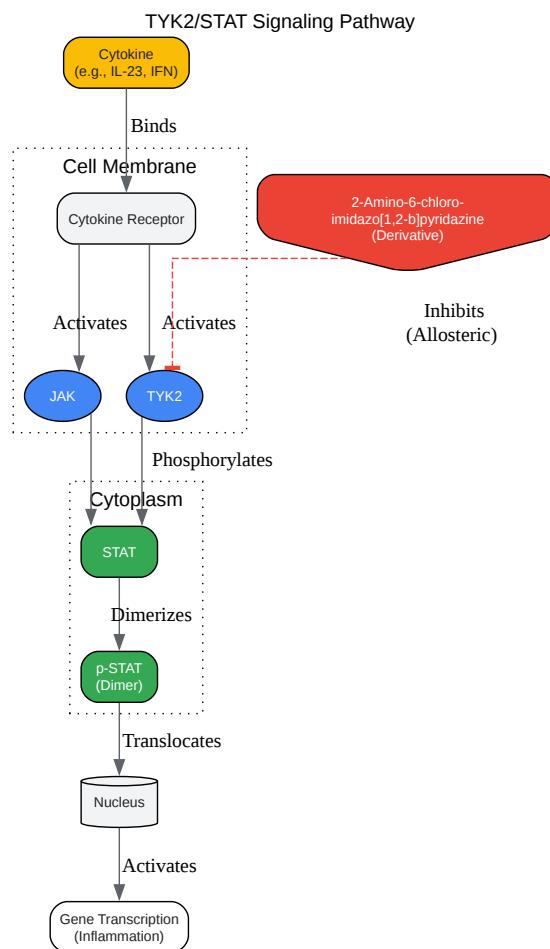
[Click to download full resolution via product page](#)

Caption: General synthetic pathway for imidazo[1,2-b]pyridazine derivatives.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure based on common methods for synthesizing related imidazo[1,2-b]pyridazine structures.^[8]

- **Reaction Setup:** To a solution of 3-Amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as acetonitrile or ethanol, add an α -halocarbonyl reagent (e.g., bromoacetaldehyde or chloroacetone, 1.1 equivalents).^[8]
- **Cyclization:** Heat the reaction mixture under reflux for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).^[8]
- **Work-up:** After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

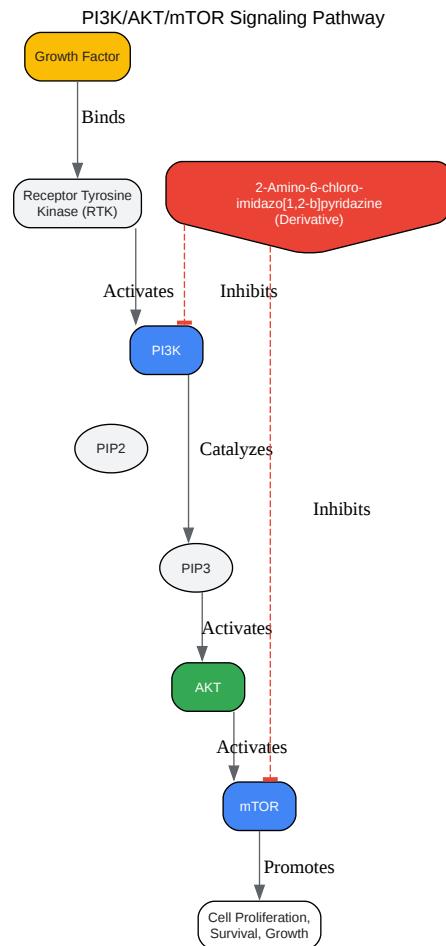

- Neutralization & Extraction: Dissolve the resulting residue in water and neutralize with a mild base, such as a saturated sodium bicarbonate solution, to a pH of approximately 8-9. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
- Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **2-Amino-6-chloroimidazo[1,2-b]pyridazine**.
- Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Biological Activity and Signaling Pathways

The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore in the development of kinase inhibitors. Derivatives have shown potent activity against several important signaling pathways implicated in cancer and inflammatory diseases.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Inhibition of the JAK/STAT Pathway via TYK2

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[\[9\]](#) These compounds bind to the pseudokinase domain (JH2) of TYK2, which in turn suppresses the catalytic activity of the kinase domain (JH1).[\[9\]](#)[\[12\]](#) This inhibition blocks the signaling of pro-inflammatory cytokines like IL-12, IL-23, and Type 1 Interferons, making it a promising strategy for treating autoimmune diseases.[\[12\]](#)



[Click to download full resolution via product page](#)

Caption: Inhibition of the TYK2-mediated JAK/STAT signaling cascade.

Inhibition of the PI3K/AKT/mTOR Pathway

Recent studies have also highlighted imidazo[1,2-b]pyridazine derivatives as potent dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin). [10][11] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers and fibrotic diseases.[10][11] By targeting both PI3K and mTOR, these compounds can effectively shut down this pro-survival pathway.

[Click to download full resolution via product page](#)

Caption: Dual inhibition of the PI3K and mTOR signaling pathways.

Protocol: In Vitro Kinase Inhibition Assay (General)

- Reagents: Prepare assay buffer, recombinant human kinase (e.g., TYK2 or PI3K), appropriate substrate, and ATP.
- Compound Preparation: Dissolve the test compound (**2-Amino-6-chloroimidazo[1,2-b]pyridazine** derivative) in DMSO to create a stock solution. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
- Assay Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

- Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure remaining ATP.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

2-Amino-6-chloroimidazo[1,2-b]pyridazine is a valuable heterocyclic compound with significant potential as a scaffold in drug discovery. Its chemical properties make it a versatile building block for synthesizing more complex molecules. The demonstrated ability of its derivatives to potently and selectively inhibit key signaling pathways, such as JAK/STAT and PI3K/AKT/mTOR, underscores its importance for researchers developing novel therapeutics for cancer, inflammatory disorders, and other diseases. The protocols and data presented in this guide provide a comprehensive technical resource for scientists working with this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sarpublishation.com [sarpublishation.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2-Amino-6-chloroimidazo[1,2-b]pyridazine | 887625-09-4 [chemicalbook.com]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β -Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 9. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-6-chloroimidazo[1,2-b]pyridazine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582029#2-amino-6-chloroimidazo-1-2-b-pyridazine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com